2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline
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Description
2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O2S and its molecular weight is 412.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-Methyl-4-(4-(methylthio)phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline represents a significant class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on current research findings.
Structural Overview
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₂₁N₁O₂S
- Molecular Weight : 279.40 g/mol
- IUPAC Name : this compound
The presence of the morpholino and methylthio groups in its structure is believed to influence its biological activities significantly.
Antitumor Activity
Recent studies have demonstrated that THIQ derivatives exhibit promising antitumor properties. For instance, a series of tetrahydroisoquinoline compounds were synthesized and tested against various human cancer cell lines, including HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma). The results indicated that many of these compounds showed significant inhibitory effects on cell proliferation with IC₅₀ values ranging from 10 to 50 μM, suggesting their potential as therapeutic agents for cancer treatment .
Cell Line | IC₅₀ Value (μM) | Activity Level |
---|---|---|
HCT116 | 15 | Moderate |
MDA-MB-231 | 25 | High |
HepG2 | 30 | Moderate |
A375 | 20 | High |
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have been shown to inhibit AChE activity effectively. For example, thiazolidinone derivatives containing methylthio groups demonstrated mixed-type inhibition with IC₅₀ values around 3.11 μM for AChE isoforms . This suggests that the methylthio substituent may enhance cholinesterase inhibitory activity.
The biological activity of THIQ derivatives is often linked to their ability to interact with various biological targets:
- Antitumor Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. The structural modifications in THIQs can enhance their affinity for specific receptors or enzymes involved in tumor growth .
- Cholinesterase Inhibition : The interaction with AChE involves binding at the active site, leading to decreased breakdown of acetylcholine and increased neurotransmission. This mechanism is crucial for enhancing cognitive function in neurodegenerative conditions .
Case Studies
- Antitumor Efficacy : A study focusing on a series of THIQ derivatives showed that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxicity against various cancer cell lines. The findings indicated that structural optimization could lead to more effective antitumor agents .
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through cholinergic modulation, which could be beneficial in treating Alzheimer's disease and other cognitive disorders .
Properties
Molecular Formula |
C24H32N2O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-[3-[[2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine |
InChI |
InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3 |
InChI Key |
XYYGFCDTBHAUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC |
Synonyms |
2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholin-4-yl-propoxy)-1,2,3,4-tetrahydro-isoquinoline JNJ-28583867 |
Origin of Product |
United States |
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